3-iodo-1-methyl-1H-indazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

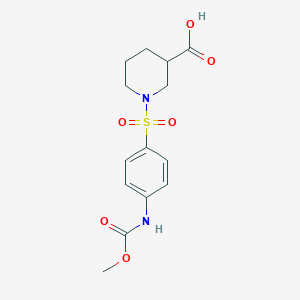

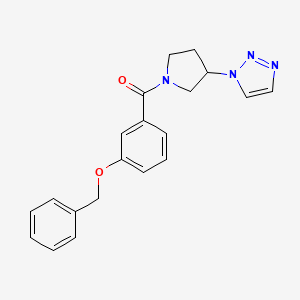

3-iodo-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 .

Synthesis Analysis

The synthesis of indazoles, including 3-iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 3-iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-iodo-1H-indazole-5-carbonitrile is a powder that is stored at 4 degrees Celsius . It has a melting point of 206-207 degrees Celsius .科学的研究の応用

Novel Explosive Materials

Research into tetrazolyl triazolotriazine derivatives, formed through cyclization involving carbonitrile groups, showcases the development of insensitive high explosives. These compounds exhibit high density, thermal stability, and insensitivity to impact, positioning them as potential replacements for traditional explosives like TATB (Snyder et al., 2017).

Synthetic Methodologies

A base-catalyzed synthesis approach for tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, leveraging indazole templates, demonstrates the facilitation of diversity-oriented synthesis. This process highlights the utility of indazole and carbonitrile moieties in constructing biologically relevant frameworks (Shinde & Jeong, 2016).

Catalysis and Reactions

Investigations into the regioselective hydrodehalogenation of dihaloisothiazole carbonitriles, yielding haloisothiazole carbonitriles, showcase versatile reactions pertinent to the modification of carbonitrile-containing compounds. These reactions are crucial for synthesizing variously substituted molecules, indicating the potential for modifying indazole carbonitriles (Ioannidou & Koutentis, 2011).

Supramolecular Chemistry

The study of 1,2,3-triazoles, closely related to indazoles, reveals their significant role in supramolecular and coordination chemistry due to their diverse supramolecular interactions. This research suggests the potential of indazole derivatives in forming complex structures with applications ranging from catalysis to materials science (Schulze & Schubert, 2014).

Green Chemistry Applications

The synthesis of pyranopyrazole derivatives, including carbonitrile groups, as corrosion inhibitors for mild steel in acidic conditions illustrates the environmental applications of such compounds. This study underlines the relevance of indazole carbonitriles in developing sustainable solutions for industry-related challenges (Yadav et al., 2016).

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which include indazoles, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the cell, leading to a range of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of the indazole derivative .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biologically vital properties, including potential anticancer, antimicrobial, and anti-inflammatory effects .

特性

IUPAC Name |

3-iodo-1-methylindazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPKVVUCXTMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)C(=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-methyl-1H-indazole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)

![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)

![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)